Landiolol hydrochloride Landiolol hydrochloride Landiolol hydrochloride is a member of morpholines.
Brand Name: Vulcanchem
CAS No.: 144481-98-1
VCID: VC21337705
InChI: InChI=1S/C25H39N3O8.2ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);2*1H/t20-,22+;;/m0../s1
SMILES: CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl
Molecular Formula: C25H41Cl2N3O8
Molecular Weight: 582.5 g/mol

Landiolol hydrochloride

CAS No.: 144481-98-1

Cat. No.: VC21337705

Molecular Formula: C25H41Cl2N3O8

Molecular Weight: 582.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Landiolol hydrochloride - 144481-98-1

CAS No. 144481-98-1
Molecular Formula C25H41Cl2N3O8
Molecular Weight 582.5 g/mol
IUPAC Name [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;dihydrochloride
Standard InChI InChI=1S/C25H39N3O8.2ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);2*1H/t20-,22+;;/m0../s1
Standard InChI Key NUWRTXXADFFSMZ-ULXOMSGMSA-N
Isomeric SMILES CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl
SMILES CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl
Canonical SMILES CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl
Appearance White to Off-White Solid
Melting Point 124-126°C

PropertyValue
Molecular FormulaC25H39N3O8.ClH
Molecular Weight546.053
StereochemistryAbsolute
Defined Stereocenters2/2
E/Z Centers0
Charge0
InChIKeyDLPGJHSONYLBKP-LBPAWUGGSA-N

These precise chemical characteristics contribute to the compound's highly selective binding affinity and rapid metabolism, which underpin its clinical utility .

Pharmacokinetics and Pharmacodynamics

Receptor Selectivity and Binding Properties

Landiolol hydrochloride demonstrates remarkable β1-selectivity with a β1/β2 ratio of 255:1 . This exceptional selectivity is significantly higher than that of other beta-blockers, being 74–380 times greater than propranolol and 33–263 times greater than esmolol . This high degree of β1-selectivity results in a potent negative chronotropic effect (reduction in heart rate) with minimal impact on blood pressure, a characteristic that distinguishes landiolol from less selective beta-blockers .

Metabolism and Elimination

The metabolism of landiolol hydrochloride occurs primarily in the liver (approximately 50%) and plasma, predominantly catalyzed by liver carboxylesterase and plasma pseudocholinesterase . This distinctive metabolic pathway contributes to the compound's ultra-short half-life of 4 minutes, enabling precise control of its therapeutic effects with rapid adjustment or discontinuation when necessary .

Clinical Applications

Management of Arrhythmias in Critical Settings

Landiolol hydrochloride was originally approved for the treatment of intraoperative tachyarrhythmias in Japan . Recent research has expanded its application to include management of various arrhythmias in critical care settings. The drug's high β1-selectivity makes it particularly valuable for treating tachycardia and arrhythmia in patients with heart failure, as it avoids the typical depression of cardiac function seen with other β-blockers .

Use in Coronary Computed Tomography Angiography

Landiolol hydrochloride has demonstrated significant efficacy in improving the quality of coronary computed tomography angiography (CCTA) by reducing heart rate and associated motion artifacts . A randomized, double-blind, placebo-controlled phase III study in Japanese patients with suspected ischemic cardiac disease found that landiolol significantly improved the diagnosable proportion of coronary stenosis compared to placebo .

The diagnosable proportions of mid-diastole reconstruction images were 68.2% in the landiolol group versus 38.2% in the placebo group (p < 0.0001), while the diagnosable proportions of optimal reconstruction images were 81.4% versus 54.2%, respectively (p < 0.0001) . These findings highlight the clinical utility of landiolol in enhancing diagnostic imaging quality.

Dosage and Efficacy

Dose-Finding Studies

A dedicated dose-finding study investigated the optimal dosage of landiolol hydrochloride for controlling heart rate during CCTA in Japanese patients with ischemic heart disease . The study compared three different doses: 0.125 mg/kg (Group L), 0.25 mg/kg (Group M), and 0.5 mg/kg (Group H) .

Heart Rate Reduction and Timing

All three dosage groups experienced rapid heart rate reduction after landiolol administration, with heart rate reductions of 15.55 ± 6.56% in Group L, 16.48 ± 7.80% in Group M, and 21.49 ± 6.13% in Group H . Statistical significance was observed between Group L versus Group H (p = 0.0008) and Group M versus Group H (p = 0.0109) .

The heart rate-lowering effect was observed soon after administration, with the most pronounced effect occurring at 3-5 minutes, and dissipating within 30 minutes after completion of administration . This rapid onset and short duration of action represent key advantages of landiolol compared to traditional beta-blockers like metoprolol, which reaches maximum effect at 1-2 hours with a duration of 6-8 hours .

Recommended Dosage

Despite the greater heart rate reduction with the 0.5 mg/kg dose, the study concluded that the clinically recommended dose was 0.125 mg/kg or less for CCTA applications, as the diagnosable proportion showed no significant differences among the three dosage groups . This recommendation balances efficacy with minimizing potential adverse effects.

The following table summarizes the comparative effects of different landiolol dosages:

Parameter0.125 mg/kg (Group L)0.25 mg/kg (Group M)0.5 mg/kg (Group H)
Heart Rate Reduction (%)15.55 ± 6.5616.48 ± 7.8021.49 ± 6.13
Time to Maximum Effect3-7 minutes3-7 minutes3-7 minutes
Duration of Effect<30 minutes<30 minutes<30 minutes
Diagnosable ProportionNo significant differenceNo significant differenceNo significant difference

Comparative Advantages Over Other Beta-Blockers

Selectivity and Hemodynamic Profile

Landiolol hydrochloride offers several distinct advantages over other beta-blockers. Its exceptionally high β1-selectivity (β1/β2 ratio of 255) provides potent heart rate control while minimizing the impact on blood pressure and bronchial smooth muscle . This makes it particularly valuable in patients with heart failure or respiratory complications, where non-selective beta-blockade could be problematic .

Pharmacokinetic Advantages

The ultra-short half-life of landiolol (4 minutes) represents a significant advantage in critical care and perioperative settings, where rapid titration and precise control are essential . Compared to esmolol (half-life of 9 minutes) and conventional beta-blockers like metoprolol (half-life of several hours), landiolol provides superior pharmacokinetic characteristics for situations requiring temporary heart rate control .

Specific Applications

Recent research has identified landiolol as an optimal choice for perioperative tachycardia treatment during cardiac surgery . Additionally, very low-dose landiolol has shown effectiveness in preventing postoperative atrial fibrillation (POAF) and sinus tachycardia . These applications leverage the compound's unique pharmacological profile, providing clinical benefits in specialized scenarios.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator